4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide
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Overview
Description
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a chlorine atom at the 4th position of the phenyl ring. The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of applications in medicinal chemistry due to its structural versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the 4-chlorophenyl group to the imidazo[1,2-a]pyrimidine core.
Bromination of the benzamide ring: The final step involves the bromination of the benzamide ring using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 4-Bromo-2-chloro-1-fluorobenzene
- 4-Bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Uniqueness
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H12BrClN4O |
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Molecular Weight |
427.7 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide |
InChI |
InChI=1S/C19H12BrClN4O/c20-14-6-2-13(3-7-14)18(26)24-17-16(12-4-8-15(21)9-5-12)23-19-22-10-1-11-25(17)19/h1-11H,(H,24,26) |
InChI Key |
SJQUGGXDZMEHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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